molecular formula C12H14ClNO5S B14483581 [4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride CAS No. 65955-80-8

[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride

Cat. No.: B14483581
CAS No.: 65955-80-8
M. Wt: 319.76 g/mol
InChI Key: JAHXYMZCDHOLPZ-UHFFFAOYSA-N
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Description

[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride is an organic compound that features a morpholine ring, a sulfonyl group, and an acetyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride typically involves the reaction of 4-(morpholine-4-sulfonyl)phenol with acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-(Morpholine-4-sulfonyl)phenol+Acetyl chloride[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride+HCl\text{4-(Morpholine-4-sulfonyl)phenol} + \text{Acetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(Morpholine-4-sulfonyl)phenol+Acetyl chloride→[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The acetyl chloride moiety can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(morpholine-4-sulfonyl)phenol and acetic acid.

    Electrophilic aromatic substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Hydrolysis: Water or aqueous solutions of bases (e.g., NaOH) can facilitate hydrolysis.

    Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., Cl2, Br2) are used under acidic conditions.

Major Products Formed

    Amides, esters, and thioesters: Formed from nucleophilic substitution reactions.

    4-(Morpholine-4-sulfonyl)phenol and acetic acid: Formed from hydrolysis.

    Substituted phenoxy derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of [4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride involves its reactivity as an electrophile due to the presence of the acetyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholine-4-sulfonyl)phenol: Lacks the acetyl chloride moiety and is less reactive as an electrophile.

    Acetyl chloride: A simpler compound that lacks the morpholine and sulfonyl groups, making it less versatile in forming complex derivatives.

    Phenoxyacetyl chloride: Lacks the morpholine and sulfonyl groups, resulting in different reactivity and applications.

Uniqueness

[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride is unique due to the combination of the morpholine ring, sulfonyl group, and acetyl chloride moiety. This combination imparts specific reactivity and versatility, making it valuable in various synthetic and research applications.

Properties

CAS No.

65955-80-8

Molecular Formula

C12H14ClNO5S

Molecular Weight

319.76 g/mol

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenoxy)acetyl chloride

InChI

InChI=1S/C12H14ClNO5S/c13-12(15)9-19-10-1-3-11(4-2-10)20(16,17)14-5-7-18-8-6-14/h1-4H,5-9H2

InChI Key

JAHXYMZCDHOLPZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)Cl

Origin of Product

United States

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